molecular formula C21H18N4O6S2 B2699808 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 325802-73-1

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2699808
CAS No.: 325802-73-1
M. Wt: 486.52
InChI Key: BUYJBZBDLPSWGN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound (CAS: 325802-73-1) is a hybrid molecule featuring a 6-methoxycoumarin-3-carboxamide core linked via a sulfamoylphenyl group to a 5-ethyl-1,3,4-thiadiazole moiety (Fig. 1). Key attributes include:

  • Molecular Formula: C₂₂H₁₉N₄O₆S₂
  • Molecular Weight: 486.5 g/mol
  • Hydrogen Bond Donors (HBD): 2
  • Hydrogen Bond Acceptors (HBA): 10
  • Topological Polar Surface Area (TPSA): 173 Ų
  • XLogP3: 3.1 (moderate lipophilicity) .

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O6S2/c1-3-18-23-24-21(32-18)25-33(28,29)15-7-4-13(5-8-15)22-19(26)16-11-12-10-14(30-2)6-9-17(12)31-20(16)27/h4-11H,3H2,1-2H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYJBZBDLPSWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

The compound's molecular formula is C18H18N4O3S2C_{18}H_{18}N_{4}O_{3}S_{2}, with a molecular weight of 402.49 g/mol. The structure includes a thiadiazole moiety linked to a chromene scaffold, which is pivotal for its biological activities.

PropertyValue
Molecular Weight402.49 g/mol
Molecular FormulaC18 H18 N4 O3 S2
LogP3.5394
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2
Polar Surface Area88.019 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Case Studies

  • Cytotoxicity Against MCF-7 Cells : A study reported that derivatives of 1,3,4-thiadiazoles exhibited varying degrees of cytotoxicity against MCF-7 cells. The most effective compound demonstrated an IC50 value of approximately 6.6 µM . The mechanism involved the induction of apoptosis through activation of caspases 3 and 8 .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds containing thiadiazole rings have been shown to inhibit ERK1/2 kinase activity, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial and Anti-inflammatory Properties

In addition to anticancer activity, thiadiazole derivatives have also been investigated for their antimicrobial and anti-inflammatory effects. These properties make them potential candidates for developing new therapeutic agents.

Mechanism Insights

The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Anti-inflammatory effects may involve the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, the presence of electron-donating groups at specific positions has been shown to enhance anticancer activity due to improved interaction with biological targets. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for development as an anticancer agent .

Antimicrobial Properties

The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship studies have revealed that modifications in the thiadiazole ring significantly influence the antimicrobial efficacy. Compounds with halogen substitutions showed enhanced activity against a range of pathogens .

Antioxidant Potential

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activities. The presence of specific functional groups contributes to its ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of synthesized derivatives demonstrated that compounds similar to N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). These results indicate a strong potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Activity

In a comparative study on the antimicrobial efficacy of various thiadiazole derivatives, N-{4-[5-(ethyl)-1,3,4-thiadiazol-2-y]sulfamoyl} derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli strains, outperforming traditional antibiotics in some cases .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and sulfamoyl groups undergo hydrolysis under acidic or alkaline conditions.

Reaction TypeReagents/ConditionsProductsReference
Acidic Hydrolysis6M HCl, 80°C, 4 hours6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid + 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]aniline
Alkaline Hydrolysis5% NaOH, reflux, 2 hoursSodium salt of the carboxylic acid + corresponding sulfonamide derivative

Key Findings :

  • Hydrolysis of the carboxamide group proceeds faster under acidic conditions due to protonation of the leaving group.

  • The sulfamoyl group remains stable under mild alkaline conditions but degrades under prolonged heating .

Nucleophilic Substitution

The thiadiazole ring participates in nucleophilic substitution reactions, particularly at the sulfur and nitrogen centers.

Reaction TypeReagents/ConditionsProductsReference
Thiol DisplacementBenzylthiol, DMF, 60°CSubstitution at the sulfamoyl sulfur, forming a benzylthioether derivative
Amine CouplingEthylenediamine, EDC/HOBt, RTFormation of urea-linked derivatives via sulfamoyl group activation

Key Findings :

  • Thiol displacement reactions exhibit moderate yields (~45–60%) due to steric hindrance from the ethyl substituent on the thiadiazole ring .

  • Coupling reactions with amines require activating agents (e.g., EDC/HOBt) to achieve efficient amide bond formation.

Oxidation and Reduction

The chromene core and thiadiazole ring undergo redox reactions.

Reaction TypeReagents/ConditionsProductsReference
Chromene OxidationKMnO₄, H₂O, 50°CFormation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid via cleavage of the conjugated double bond
Thiadiazole ReductionH₂, Pd/C, ethanolPartial reduction of the thiadiazole ring to a dihydrothiadiazole derivative

Key Findings :

  • Oxidation of the chromene moiety is regioselective, favoring cleavage at the α,β-unsaturated ketone site.

  • Catalytic hydrogenation of the thiadiazole ring is incomplete under standard conditions, requiring elevated pressures for full reduction .

Cycloaddition and Ring-Opening

The chromene ring participates in [4+2] cycloaddition reactions, while the thiadiazole ring undergoes ring-opening under harsh conditions.

Reaction TypeReagents/ConditionsProductsReference
Diels-Alder ReactionMaleic anhydride, toluene, refluxFormation of a bicyclic adduct via diene behavior of the chromene system
Thiadiazole Ring OpeningH₂O₂, H₂SO₄, 100°CDegradation to sulfonic acid and ethylamine derivatives

Key Findings :

  • The chromene system acts as an electron-rich diene in Diels-Alder reactions, yielding stable adducts.

  • Oxidative ring-opening of the thiadiazole generates sulfonic acid byproducts, limiting synthetic utility.

Functional Group Interconversion

The methoxy and carbonyl groups enable further derivatization.

Reaction TypeReagents/ConditionsProductsReference
DemethylationBBr₃, CH₂Cl₂, −78°CConversion of methoxy to hydroxyl group on the chromene ring
Ketone ReductionNaBH₄, MeOH, 0°CReduction of the 2-oxo group to a secondary alcohol

Key Findings :

  • Demethylation with BBr₃ proceeds quantitatively but requires strict temperature control to avoid side reactions.

  • Sodium borohydride selectively reduces the chromene ketone without affecting the carboxamide group.

Photochemical Reactions

The chromene system exhibits photochromic behavior under UV light.

Reaction TypeConditionsProductsReference
UV-Induced Ring Opening365 nm UV light, dichloromethaneReversible formation of a colored quinoid intermediate

Key Findings :

  • Photochromism is reversible and solvent-dependent, with faster kinetics in polar aprotic solvents.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three analogs with shared motifs:

Compound Name Molecular Formula MW (g/mol) XLogP3 HBD HBA TPSA (Ų) Key Structural Differences
Target Compound (CAS: 325802-73-1) C₂₂H₁₉N₄O₆S₂ 486.5 3.1 2 10 173 6-Methoxycoumarin, 5-ethyl-thiadiazole, sulfamoylphenyl linker.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide C₁₃H₉N₃O₃S 303.3 ~2.5* 2 8 ~100* Lacks sulfamoylphenyl group; 5-methyl-thiadiazole replaces 5-ethyl.
5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives (e.g., 3a–d) Varies ~250–350 1.5–3.5 1–2 6–9 90–130 Alkyl/aryl substituents on thiadiazole; no coumarin or sulfonamide groups.
N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide C₉H₇N₃O₂S₂ 277.3 ~2.8 2 7 ~120 Thione (C=S) replaces coumarin; simpler phenyl-carboxamide substituents.

*Estimated based on structural features.

Key Observations :

  • The target compound exhibits the highest TPSA (173 Ų) due to its sulfamoyl and methoxy groups, suggesting superior aqueous solubility but reduced membrane permeability compared to analogs .
  • The 5-ethyl-thiadiazole group increases lipophilicity (XLogP3 = 3.1) compared to 5-methyl derivatives (XLogP3 ~2.5) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology :

  • The synthesis of structurally related thiadiazole and carboxamide derivatives (e.g., 1,3,4-thiadiazole sulfonamides) often involves multi-step reactions. Key steps include:

Sulfamoylation : Reacting 5-ethyl-1,3,4-thiadiazol-2-amine with 4-nitrophenylsulfonyl chloride to introduce the sulfamoyl group.

Coupling : Condensation of the sulfamoyl intermediate with 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid using coupling agents like EDCI/HOBt .

  • Critical Parameters :
  • Solvent choice (e.g., acetonitrile or DMF) impacts cyclization efficiency .
  • Temperature control during reflux (e.g., 80–100°C) minimizes side reactions .
  • Yield Comparison :
StepSolventTemperature (°C)Yield (%)Reference
CyclizationAcetonitrile8070–76
CouplingDMFRT60–65

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • NMR :

  • ¹H NMR : Key signals include the methoxy group (δ 3.8–4.0 ppm), chromene-2-one carbonyl proton (δ 6.2–6.5 ppm), and thiadiazole NH (δ 10.2–10.5 ppm) .
  • ¹³C NMR : Chromene carbonyl (δ 165–170 ppm), thiadiazole C-S (δ 115–120 ppm), and sulfamoyl S=O (δ 125–130 ppm) .
    • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹), S=O (1350–1380 cm⁻¹), and NH (3250–3350 cm⁻¹) confirm functional groups .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 460–470) and fragmentation patterns (e.g., loss of SO₂ or CO groups) validate the structure .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Thiadiazole derivatives often show MIC values of 8–32 µg/mL .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Chromene derivatives may exhibit IC₅₀ values <20 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity by modifying substituents?

  • Key Modifications :

  • Thiadiazole Ring : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position enhances antimicrobial activity but reduces solubility .
  • Chromene Core : Methoxy group replacement (e.g., ethoxy, halogen) alters pharmacokinetics. For example, 8-nitro substitution increases cytotoxicity by 30% compared to methoxy .
    • SAR Table :
SubstituentBioactivity (IC₅₀/MIC)Solubility (mg/mL)Reference
5-Ethyl (thiadiazole)IC₅₀ = 18 µM (MCF-7)0.12
5-Chloro (thiadiazole)MIC = 8 µg/mL (S. aureus)0.08

Q. What computational methods (e.g., molecular docking, QSAR) predict target binding modes and optimize lead compounds?

  • Molecular Docking :

  • Use AutoDock Vina to model interactions with GSK-3β (a kinase target for anticancer activity). The sulfamoyl group forms hydrogen bonds with Lys85 and Asp200 residues .
    • QSAR :
  • 3D-QSAR models (CoMFA/CoMSIA) correlate logP values (<3.5) with improved blood-brain barrier penetration for neuroactive derivatives .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Case Example : If in vitro IC₅₀ = 10 µM (cancer cells) but in vivo efficacy is poor:

Metabolic Stability : Assess hepatic microsome stability (e.g., t₁/₂ <30 min indicates rapid clearance) .

Formulation : Use solid dispersions (e.g., with PEG 6000) to enhance bioavailability, as shown for thiadiazine-carboxamide derivatives .

Q. What strategies improve photostability and solubility for in vivo applications?

  • Photostability : Encapsulation in cyclodextrins (e.g., β-CD) reduces chromene ring degradation under UV light .
  • Solubility : Co-crystallization with succinic acid increases aqueous solubility by 5-fold (from 0.12 mg/mL to 0.6 mg/mL) .

Methodological Notes

  • Synthesis Contradictions : reports 76% yields for similar carboxamides using ethanol/water crystallization, while achieves 70% in acetonitrile. Solvent polarity and cooling rates critically affect purity .
  • Data Reproducibility : Ensure NMR spectra are referenced against internal standards (e.g., TMS) and validated with DEPT-135 for carbon assignments .

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